Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate
Description
Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate is a multifunctional aromatic ester characterized by a bromo (-Br), hydroxy (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents on a benzoate backbone. The strategic placement of substituents on the aromatic ring influences its electronic, steric, and solubility properties, making it a versatile intermediate in synthetic pathways .
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11BrO4/c1-5-7(14-2)4-6(10(13)15-3)8(11)9(5)12/h4,12H,1-3H3 |
InChI Key |
JGVQZBMHKAMXID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1O)Br)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-hydroxy-5-methoxy-4-methylbenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions can be used for oxidation.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include compounds with carbonyl groups replacing the hydroxyl group.
Reduction: Products include alcohol derivatives where the ester group is reduced.
Scientific Research Applications
Organic Synthesis
Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions and other transformations makes it a key building block in organic synthesis.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activity, particularly in enzyme inhibition studies. The presence of hydroxyl and bromine groups enhances its interaction with biological targets, suggesting possible therapeutic applications:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially leading to new drug candidates for treating diseases related to enzyme dysfunctions.
- Antimicrobial Activity : Preliminary tests indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Case Studies
- Inhibition of β-Lactamase Enzymes : A study demonstrated that derivatives of this compound could effectively inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This inhibition was linked to structural modifications introduced during synthesis .
- Therapeutic Applications : Research has explored derivatives based on this compound for developing anti-inflammatory agents. These derivatives showed enhanced efficacy in preclinical models, highlighting their potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs, identified via cheminformatics databases, include:
- 3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 157893-14-6, similarity score: 0.95): Differs by the absence of a methyl ester (-COOCH₃) and the 4-methyl group, instead featuring a carboxylic acid (-COOH) at position 1 .
- Methyl 4-bromo-3-hydroxybenzoate (CAS 14348-38-0, similarity score: 0.93): Lacks the 5-methoxy and 4-methyl groups, simplifying its substitution pattern .
- Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate (Biopharmacule catalog): Contains a benzyloxy (-OBn) group at position 4, replacing the hydroxy group, which alters steric bulk and lipophilicity .
Table 1: Structural and Functional Group Comparison
| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate | 2-Br, 3-OH, 5-OCH₃, 4-CH₃ | Ester, Hydroxy, Bromo | ~289.1 (estimated) |
| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 3-Br, 5-OH, 4-OCH₃ | Carboxylic acid, Bromo | ~247.0 |
| Methyl 4-bromo-3-hydroxybenzoate | 4-Br, 3-OH | Ester, Bromo | ~215.0 |
Physicochemical Properties
- Solubility: The presence of polar groups (-OH, -OCH₃) enhances water solubility compared to non-polar derivatives. However, the methyl ester group increases lipophilicity relative to the carboxylic acid analog (CAS 157893-14-6) .
- Melting Point : Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts due to reduced hydrogen bonding. For example, methyl 4-bromo-3-hydroxybenzoate (CAS 14348-38-0) has a reported melting point of 98–100°C, whereas 3-bromo-5-hydroxy-4-methoxybenzoic acid likely exceeds 150°C .
Biological Activity
Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate (CAS Number: 3934-86-9) is a compound of interest due to its potential biological activities, including antioxidant properties, enzyme inhibition, and possible therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters, characterized by a bromine atom and multiple methoxy groups that influence its reactivity and biological interactions. The structural formula is represented as follows:
2. Enzyme Inhibition
The compound may act as an enzyme inhibitor, a mechanism observed in various benzoate derivatives. For example, methyl 3-methoxy-4-methylbenzoate has been used in biochemical assays to study enzyme-catalyzed reactions, indicating that this compound could also serve as a substrate or inhibitor in similar contexts . This suggests potential applications in drug development targeting specific enzymes involved in metabolic pathways.
3. Antiviral Activity
Some related compounds have shown antiviral properties, particularly against HIV. Methyl 2-hydroxy-5-iodo-3-methylbenzoate was reported to inhibit HIV replication effectively . Although direct studies on this compound are absent, its structural similarities may imply potential antiviral activity worth exploring.
Study on Oxidative Stress Mitigation
A study involving methyl 3-O-methylgallate demonstrated significant mitigation of fluoride-induced oxidative stress in male Wistar rats. The treatment groups receiving doses of 10 and 20 mg/kg showed normalized TBARS levels and restored antioxidant enzyme activities, suggesting that compounds with similar structural motifs can effectively combat oxidative stress .
Synthesis and Biological Testing
In a synthesis study focusing on methyl benzoates, researchers synthesized various derivatives and tested their biological activities. The synthesis of this compound could follow similar pathways as those used for other bioactive benzoates, paving the way for future biological testing .
Comparative Analysis
Q & A
Q. What are the key considerations for synthesizing Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate?
Synthesis requires precise control over functional group reactivity. Bromination at the 2-position is critical and may involve electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions. Methoxy and methyl groups at positions 5 and 4, respectively, must be protected during hydroxylation to avoid side reactions. Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How do substituent positions influence the compound’s spectroscopic characterization?
The bromine atom at position 2 and hydroxyl group at position 3 create distinct NMR signatures:
- ¹H NMR : Deshielded aromatic protons adjacent to Br (δ ~7.5–8.0 ppm).
- ¹³C NMR : Carbon adjacent to Br shows a downfield shift (~125–130 ppm).
- IR : Broad O-H stretch (~3200 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups. Advanced techniques like 2D-COSY or HMBC resolve overlapping signals caused by methyl and methoxy groups .
Q. What solvent systems are optimal for crystallization?
Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are preferred due to the compound’s moderate solubility. Slow evaporation at 4°C yields high-quality crystals for X-ray diffraction, critical for confirming regiochemistry .
Advanced Research Questions
Q. How does the bromine substituent affect regioselectivity in cross-coupling reactions?
Bromine at position 2 enhances reactivity in Suzuki-Miyaura couplings due to its electron-withdrawing effect, enabling palladium-catalyzed coupling with arylboronic acids. However, steric hindrance from the adjacent methyl group may reduce yields compared to analogs lacking methyl substitution. Optimizing ligand choice (e.g., SPhos vs. XPhos) improves conversion rates .
Q. What contradictions exist in reported biological activities of structurally similar benzoates?
- Antimicrobial Activity : Methyl 5-bromo-3-hydroxy-2-methylbenzoate shows moderate activity against S. aureus (MIC 32 µg/mL), while its non-brominated analog (methyl 3-hydroxy-2-methylbenzoate) is inactive .
- Enzyme Inhibition : The hydroxyl group at position 3 enhances binding to cytochrome P450 enzymes, but methoxy substitution at position 5 reduces solubility, limiting bioavailability . Contradictions arise from differences in assay conditions (e.g., solvent polarity, pH) and substituent electronic effects.
Q. How can computational methods predict reactivity or binding interactions for this compound?
- Density Functional Theory (DFT) : Calculates charge distribution to predict sites for nucleophilic/electrophilic attack.
- Molecular Docking : Simulates interactions with biological targets (e.g., kinases) by evaluating hydrogen bonding between the hydroxyl group and active-site residues. Retrosynthetic AI tools (e.g., using Reaxys or Pistachio databases) propose feasible synthetic routes, reducing trial-and-error experimentation .
Q. What strategies mitigate competing side reactions during functionalization of the hydroxyl group?
- Protection-Deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group before introducing other substituents.
- Selective Catalysis : TEMPO-mediated oxidation avoids over-oxidation of the methyl group. Side reactions (e.g., ester hydrolysis) are minimized by maintaining anhydrous conditions and low temperatures .
Methodological Guidance
Designing experiments to study substituent effects on stability:
- Accelerated Degradation Studies : Expose analogs (varying Br, OH, OMe positions) to UV light or elevated temperatures. Monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability. Methyl and methoxy groups typically enhance stability compared to halogens .
Resolving conflicting data in bioactivity studies:
- Standardized Assays : Use identical cell lines (e.g., HEK293) and solvent controls (DMSO ≤0.1%).
- Metabolic Profiling : LC-MS identifies metabolites that may deactivate the compound in vitro vs. in vivo .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
